molecular formula C15H10F2O3 B1358986 2-Acetoxy-3',5'-difluorobenzophenone CAS No. 890098-74-5

2-Acetoxy-3',5'-difluorobenzophenone

Cat. No.: B1358986
CAS No.: 890098-74-5
M. Wt: 276.23 g/mol
InChI Key: FKQWDEYFVZQWRJ-UHFFFAOYSA-N
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Description

“2-Acetoxy-3’,5’-difluorobenzophenone” is a chemical compound with the molecular formula C15H10F2O3 . It has a molecular weight of 276.24 . The IUPAC name for this compound is 2-(3,5-difluorobenzoyl)phenyl acetate .


Molecular Structure Analysis

The InChI code for “2-Acetoxy-3’,5’-difluorobenzophenone” is 1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“2-Acetoxy-3’,5’-difluorobenzophenone” has a molecular weight of 276.24 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Photochemical Transformations

2-Acetoxy-3',5'-difluorobenzophenone and its derivatives have been studied for their photochemical behavior, demonstrating applications in synthetic organic chemistry. For instance, certain derivatives undergo photochemical transformations, like 1,5-hydrogen migration, leading to the formation of products like indanone derivatives. These photochemical reactions show high selectivity and potential utility in synthetic chemistry (Plíštil et al., 2006).

Synthetic Applications

Compounds related to this compound, such as 2,5-dihydro-1,3,4-oxadiazoles with heteroatom substituents, are useful for generating carbenes. These nucleophilic carbenes react with various electrophilic functional groups, leading to the synthesis of novel products. This underscores their importance in synthetic chemistry, offering avenues for creating new materials or intermediates for further reactions (Warkentin, 2009).

Environmental and Analytical Chemistry

Environmental Presence and Analysis

Studies have focused on analyzing environmental samples for derivatives of this compound. For instance, certain hydroxylated derivatives used as UV absorbers have been detected in environmental water samples. Methods like solid-phase extraction followed by liquid chromatography-tandem mass spectrometry have been developed for this purpose, highlighting the environmental relevance and the need for monitoring these compounds (Negreira et al., 2009).

Material Science and Engineering

Polymer Synthesis

In the realm of material science, derivatives of this compound are used in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and good solubility, making them suitable for applications in engineering plastics and membrane materials. The process involves various synthetic steps, including polycondensation reactions, indicating the versatility and applicability of these compounds in creating advanced materials with specific desirable properties (Xiao et al., 2003).

Properties

IUPAC Name

[2-(3,5-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWDEYFVZQWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641596
Record name 2-(3,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-74-5
Record name Methanone, [2-(acetyloxy)phenyl](3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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